2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate
Overview
Description
2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthylmethyl group, a nitrophenylsulfonyl group, and an aminoacetyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2-naphthylmethyl bromide, which is then reacted with 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Naphthylmethyl acetate: Lacks the nitrophenylsulfonyl and aminoacetyl groups, making it less versatile.
4-Methyl-2-nitrophenyl acetate: Does not contain the naphthylmethyl group, limiting its applications.
2-Naphthylmethyl 2-aminoacetate: Lacks the nitrophenylsulfonyl group, reducing its reactivity.
Uniqueness
2-Naphthylmethyl 2-[(2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}acetyl)amino]acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of scientific research and industry.
Properties
IUPAC Name |
naphthalen-2-ylmethyl 2-[[2-[(4-methyl-2-nitrophenyl)sulfonylamino]acetyl]amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7S/c1-15-6-9-20(19(10-15)25(28)29)33(30,31)24-12-21(26)23-13-22(27)32-14-16-7-8-17-4-2-3-5-18(17)11-16/h2-11,24H,12-14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYAVCNTIGTNHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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